Methyl 2-ethyl-3-oxopentanoate

CAS No.: 32493-32-6

Cat. No.: VC3795672

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32493-32-6 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | methyl 2-ethyl-3-oxopentanoate |

| Standard InChI | InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 |

| Standard InChI Key | CKGAUXMQNDHABI-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)CC)C(=O)OC |

| Canonical SMILES | CCC(C(=O)CC)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

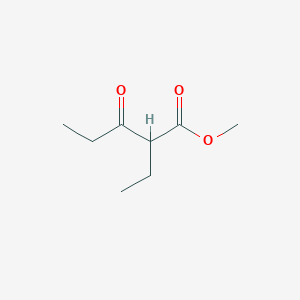

Methyl 2-ethyl-3-oxopentanoate features a pentanoate backbone with substituents at the 2- and 3-positions: an ethyl group at C2 and a ketone group at C3. The ester functional group () is located at the terminal position. The IUPAC name is methyl 2-ethyl-3-oxopentanoate, and its canonical SMILES notation is .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 158.19 g/mol | |

| InChI Key | CKGAUXMQNDHABI-UHFFFAOYSA-N | |

| Boiling Point | 88–93 °C (11 Torr) | |

| Density | 0.979 ± 0.06 g/cm³ |

Spectroscopic Characterization

-

NMR: NMR signals include a triplet for the ethyl group ( 1.2–1.4 ppm) and a singlet for the methyl ester ( 3.6–3.8 ppm). The ketone carbonyl resonates at 2.1–2.5 ppm .

-

IR: Strong absorption bands at (ester C=O) and (ketone C=O) .

-

Mass Spectrometry: Base peak at 112, corresponding to fragmentation of the ester group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 2-ethyl-3-oxopentanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or -toluenesulfonic acid). The reaction proceeds via reflux conditions to drive equilibrium toward ester formation :

Industrial Manufacturing

Industrial processes optimize yield and efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction time. High-purity starting materials and controlled temperature (80–100 °C) are critical to achieving >90% conversion rates.

Table 2: Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100 °C | Maximizes kinetics |

| Catalyst Loading | 1–2 mol% | Prevents side reactions |

| Reaction Time | 4–6 hours | Ensures completion |

Chemical Reactivity and Applications

Reaction Pathways

-

Oxidation: Treatment with or oxidizes the ketone to a carboxylic acid, yielding 2-ethyl-3-oxopentanoic acid .

-

Reduction: Lithium aluminum hydride () reduces the ester to 2-ethyl-3-hydroxypentanol, a chiral alcohol .

-

Substitution: Nucleophilic acyl substitution replaces the methoxy group with amines or alkoxides, forming amides or mixed esters.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Utilized in asymmetric synthesis of chiral drugs, such as β-lactam antibiotics .

-

Flavor and Fragrance Industry: Imparts fruity notes in perfumes and food additives due to its volatile ester profile .

-

Biochemical Studies: Serves as a substrate for branched-chain aminotransferases, elucidating metabolic pathways in amino acid catabolism .

Table 3: Application Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume